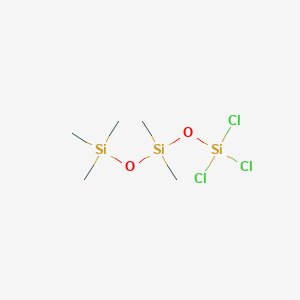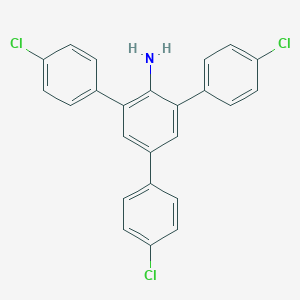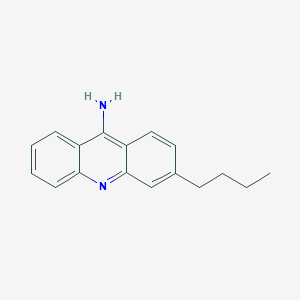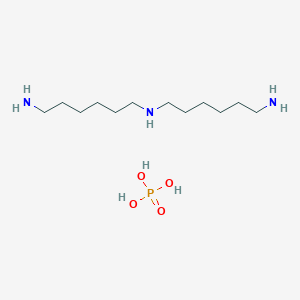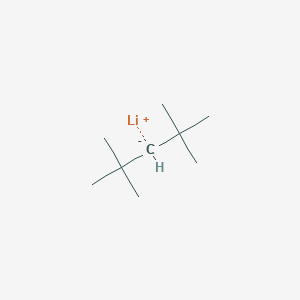![molecular formula C15H14F3NO B12559282 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline CAS No. 142621-01-0](/img/structure/B12559282.png)
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is an organic compound with the molecular formula C15H14F3NO It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline typically involves the nucleophilic substitution reaction of 4-methylphenylamine with 4-(2,2,2-trifluoroethoxy)benzene. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the electrophilic carbon atom of the trifluoroethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-[4-(trifluoromethyl)phenyl]aniline
- 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
Uniqueness
4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
142621-01-0 |
|---|---|
Fórmula molecular |
C15H14F3NO |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
4-methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H14F3NO/c1-11-2-4-12(5-3-11)19-13-6-8-14(9-7-13)20-10-15(16,17)18/h2-9,19H,10H2,1H3 |
Clave InChI |
YFHHGQZTDFIUSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

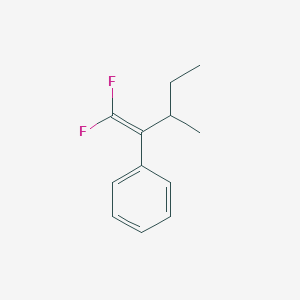
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
